molecular formula H₆I₂N₂Pt B030594 trans-Diamminediiodoplatinum(II) CAS No. 13841-96-8

trans-Diamminediiodoplatinum(II)

Cat. No. B030594
CAS RN: 13841-96-8
M. Wt: 482.95 g/mol
InChI Key: PNCHTLQBARZRSO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Diamminediiodoplatinum(II) is a platinum (II) complex that has been studied for its potential use in various applications . It is similar to cisplatin, a well-known anticancer drug, but with iodine ligands instead of chloride .


Synthesis Analysis

The synthesis of trans-Diamminediiodoplatinum(II) involves the coordination of [PtI4]2− to amine-modified nanodiamonds (NDs). This is followed by a halogen exchange of the iodine ligands with chloride ions, resulting in the formation of cis-diamminedichloroplatinum(II)-modified NDs .


Molecular Structure Analysis

The platinum atom in trans-Diamminediiodoplatinum(II) is coordinated to two amine groups and two iodine atoms. The molecular structure of this compound is similar to that of cisplatin, but with iodine atoms instead of chloride .


Chemical Reactions Analysis

The chemical reactions involving trans-Diamminediiodoplatinum(II) include its synthesis from [PtI4]2− and amine-modified NDs, and the subsequent halogen exchange with chloride ions .

Scientific Research Applications

DNA and RNA Binding

A Comparative Study on the Interaction of Cis- and Trans-Platin with DNA and RNA explores how cisplatin and its trans isomer bind to DNA and RNA, focusing on their binding modes and stability. This study provides insight into the molecular interactions that underlie the therapeutic effectiveness of cisplatin and the relative ineffectiveness of its trans isomer, highlighting the importance of the binding constants and the stability of these complexes in aqueous solutions. The research shows that both isomers bind to the major and minor grooves of DNA and RNA, with cisplatin forming more stable complexes, which could explain its higher therapeutic efficacy (Nafisi & Norouzi, 2009).

Protein-DNA Cross-Links

In the study IMMUNOSPECIFIC PROTEIN OF 34.5kDa FROM DNA—PROTEIN CROSS‐LINKS INDUCED BY CIS ‐ ANDTRANS ‐DIAMMINEDICHLOROPLATINUM , the interactions between cis- and trans-diamminedichloroplatinum(II) with lymphocyte nuclear proteins are investigated. This work highlights the specificity of protein-DNA cross-links induced by these compounds and the differences in binding additional proteins to DNA, which is relevant for understanding the distinct biological activities of the cis and trans isomers (Woźniak & Walter, 2002).

Molecular Mechanisms and Resistance

Molecular mechanisms of cisplatin resistance delves into the complexities of cisplatin's action and resistance mechanisms, providing a framework for comparing the molecular interactions of its trans isomer. Understanding these mechanisms can inform the development of new therapeutic strategies that might leverage the distinct properties of trans-Diamminediiodoplatinum(II) to overcome resistance or reduce toxicity (Galluzzi et al., 2012).

Safety And Hazards

The safety data sheet for cis-Diammine-diiodo Platinum II, a compound similar to trans-Diamminediiodoplatinum(II), indicates that it is harmful if swallowed, inhaled, or absorbed through the skin. It is classified as an anticancer agent .

properties

IUPAC Name

azane;platinum(2+);diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCHTLQBARZRSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[I-].[I-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6I2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15978-94-6
Record name Platinum, diamminediiodo-, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40936172
Record name Platinum(2+) iodide--ammonia (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Diamminediiodoplatinum(II)

CAS RN

13841-96-8, 15978-93-5, 15978-94-6
Record name Diamminediiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13841-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Diamminediiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diammine-diiodoplatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, diamminediiodo-, (SP-4-2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(II), diamminediiodo-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) iodide--ammonia (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminediiodoplatinum(II)
Reactant of Route 2
trans-Diamminediiodoplatinum(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.